molecular formula C18H19N5O2 B2371528 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1004154-46-4

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No. B2371528
CAS RN: 1004154-46-4
M. Wt: 337.383
InChI Key: FUJJWLNGGZIAGB-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Properties

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide and its derivatives have shown promising results in antitumor and anticancer research. A study on pyrazolo[3,4-d]pyrimidine derivatives, including similar compounds, demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, with certain derivatives displaying significant inhibitory activity (El-Morsy et al., 2017). Another study focused on the synthesis and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which revealed appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial and Antibacterial Effects

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, using similar chemical structures, exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Another study synthesized various heterocycles incorporating antipyrine moiety, demonstrating antimicrobial activity, which included N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Bondock et al., 2008).

Analgesic and Enzyme Inhibition

6-(Tolylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-ones, which are structurally related to the compound , have shown pronounced analgesic activity. Additionally, a trifluoromethyl-containing analog of this series selectively inhibits carboxylesterase in micromolar concentration (Burgart et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds similar to N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide are essential for expanding the chemical knowledge and potential applications of these compounds. Studies like the synthesis of pyrazolo[3,4-pyrimidine analogues of antitumor agents (Taylor & Patel, 1992) and the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014) contribute significantly to this field.

properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-5-4-6-14(7-11)10-17(25)20-15-8-13(3)22-23(15)18-19-12(2)9-16(24)21-18/h4-9H,10H2,1-3H3,(H,20,25)(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJJWLNGGZIAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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